5,5-Dimethylhexan-1-ol

Physicochemical properties Solvent selection Distillation

5,5-Dimethylhexan-1-ol (CAS 2768-18-5) is a C8 primary alcohol bearing a geminal dimethyl group at the C5 position. This structural feature confers a distinct physicochemical profile compared to linear and alternative branched C8 alcohols, positioning the compound as a specialized intermediate in organic synthesis and as a building block for pharmaceuticals, agrochemicals, and specialty materials.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 2768-18-5
Cat. No. B3050655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylhexan-1-ol
CAS2768-18-5
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCO
InChIInChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3
InChIKeyQYFVEEMPFRRFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethylhexan-1-ol (CAS 2768-18-5): Procurement-Focused Baseline and Differentiation Summary


5,5-Dimethylhexan-1-ol (CAS 2768-18-5) is a C8 primary alcohol bearing a geminal dimethyl group at the C5 position [1]. This structural feature confers a distinct physicochemical profile compared to linear and alternative branched C8 alcohols, positioning the compound as a specialized intermediate in organic synthesis and as a building block for pharmaceuticals, agrochemicals, and specialty materials . Its calculated LogP of 2.195 and polar surface area of 20.23 Ų indicate moderate lipophilicity suitable for biphasic reaction media and for modulating the pharmacokinetic properties of derived molecules [2].

Why Generic Substitution with 1-Hexanol or 2-Ethylhexanol Fails: Quantifiable Property Gaps in 5,5-Dimethylhexan-1-ol


The geminal dimethyl substitution at the C5 position of 5,5-dimethylhexan-1-ol imparts a steric and electronic environment that linear alcohols like 1-hexanol or commercially dominant branched alcohols like 2-ethyl-1-hexanol cannot replicate [1]. This leads to quantifiable differences in boiling point, density, and partition coefficient (LogP) that directly impact distillation efficiency, solvent compatibility, and biological membrane interactions [2]. Substituting with a linear C8 alcohol would also introduce a higher boiling point and LogP, altering reaction kinetics and product purification profiles in a manner that may compromise yield or purity [3].

5,5-Dimethylhexan-1-ol: Quantifiable Differentiation Evidence for Informed Procurement


Physicochemical Differentiation: Boiling Point, Density, and LogP vs. 1-Hexanol and 2-Ethyl-1-hexanol

5,5-Dimethylhexan-1-ol exhibits a boiling point of 165.5 °C at 760 mmHg, a density of 0.823 g/cm³, and a LogP of 2.195 [1]. This places it in a unique property space: its boiling point is significantly higher than that of 1-hexanol (156-159 °C) but notably lower than that of the widely used branched C8 alcohol, 2-ethyl-1-hexanol (180-186 °C) [2][3]. Similarly, its density (0.823 g/cm³) is intermediate between 1-hexanol (0.814-0.820 g/cm³) and 2-ethyl-1-hexanol (0.833 g/cm³). Its LogP (2.195) also falls between 1-hexanol (1.858) and 2-ethyl-1-hexanol (2.721), offering a distinct balance of lipophilicity for partitioning applications.

Physicochemical properties Solvent selection Distillation

Biological Activity Profile: In Vitro Inhibition Data Against 5-Lipoxygenase and Dihydroorotase

5,5-Dimethylhexan-1-ol has demonstrated inhibitory activity in specific enzyme assays, with an IC50 of 1.00×10⁶ nM against dihydroorotase from mouse Ehrlich ascites cells at 10 µM and pH 7.37 [1]. It also showed activity as a 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells [2]. While these potencies are in the micromolar to millimolar range, they establish a baseline biological profile that is distinct from simple linear alcohols like 1-hexanol, which are not typically reported to exhibit comparable enzyme inhibition at these concentrations [3].

5-Lipoxygenase inhibition Dihydroorotase inhibition Biological screening

Synthetic Utility as a Building Block: Neopentyl-like Steric Hindrance

The geminal dimethyl group at C5 creates a sterically hindered neopentyl-like environment adjacent to the hydroxyl-bearing carbon chain [1]. This steric bulk is known to enhance metabolic stability in drug molecules by shielding metabolically labile sites and can influence reaction selectivity in synthetic transformations [2]. In contrast, linear 1-hexanol lacks this steric feature entirely, while 2-ethyl-1-hexanol, though branched, positions its branching at the C2 position, offering a different steric and electronic profile [3].

Synthetic intermediate Steric hindrance Drug design

Stability and Handling: Flash Point and Vapor Pressure Comparison

5,5-Dimethylhexan-1-ol has a calculated flash point of 60.6 °C and a vapor pressure of 0.624 mmHg at 25 °C [1]. This flash point is significantly higher than that of 1-hexanol (approximately 60 °C, but some sources report lower values for pure material) and comparable to that of 2-ethyl-1-hexanol (77 °C) [2][3]. Its vapor pressure is also lower than that of 1-hexanol (estimated ~1 mmHg at 25 °C), indicating reduced volatility and a potentially safer handling profile in open systems.

Safety Storage Volatility

5,5-Dimethylhexan-1-ol: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Sterically Hindered Pharmaceutical Intermediates

The neopentyl-like gem-dimethyl group in 5,5-dimethylhexan-1-ol provides a sterically hindered environment that can be leveraged to enhance metabolic stability in drug candidates [1]. This makes the compound a valuable starting material for the synthesis of analogs requiring improved pharmacokinetic profiles, such as protease inhibitors or GPCR modulators, where shielding of labile sites is desired [2].

Precursor for Lipophilic Ester Plasticizers or Lubricants with Balanced Volatility

With a LogP of 2.195, 5,5-dimethylhexan-1-ol offers intermediate lipophilicity compared to 1-hexanol and 2-ethyl-1-hexanol [1]. When esterified, the resulting esters may exhibit tailored solubility and volatility characteristics suitable for specialty plasticizers or synthetic lubricants where a balance between compatibility and migration resistance is required .

Model Compound in Membrane Interaction and Enzyme Inhibition Studies

The documented inhibitory activity against 5-lipoxygenase and dihydroorotase, albeit at micromolar concentrations, positions 5,5-dimethylhexan-1-ol as a useful tool compound for studying enzyme-alcohol interactions or as a scaffold for further medicinal chemistry optimization [1]. Its moderate LogP also makes it suitable for experiments exploring membrane partitioning and permeability in vitro [2].

Alternative Solvent or Co-Solvent in Biphasic Reactions Requiring Controlled Hydrophobicity

The compound's LogP of 2.195 and boiling point of 165.5 °C provide a distinct operational window for biphasic reactions where common solvents like 1-octanol (LogP ~3.0) are too lipophilic or 1-butanol (LogP ~0.84) too hydrophilic [1][2]. This can improve phase separation and product partitioning in liquid-liquid extraction and catalytic processes .

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